molecular formula C18H19N3O4S2 B2630440 3-(3-Methoxyphenyl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,2,4-oxadiazole CAS No. 1115562-16-7

3-(3-Methoxyphenyl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2630440
CAS No.: 1115562-16-7
M. Wt: 405.49
InChI Key: PWIWAKNRRXACEJ-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H19N3O4S2 and its molecular weight is 405.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on synthesizing and evaluating the biological activities of 1,3,4-oxadiazole bearing compounds due to their significant biological properties. For instance, a study on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides revealed their potential against butyrylcholinesterase (BChE) enzyme and highlighted their binding affinity through molecular docking studies (Khalid et al., 2016). Another research synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and examined their anti-bacterial properties, showcasing moderate to talented activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Structural and Molecular Analysis

Crystal structure studies, along with Hirshfeld surface analysis and DFT calculations, have been conducted on novel 1,2,4-oxadiazole derivatives to understand their molecular interactions and properties. These studies provide insights into the reactive sites of the molecules for further chemical modifications and pharmaceutical applications (Kumara et al., 2017).

Anticancer and Antimicrobial Activities

Several studies have focused on the design, synthesis, and biological evaluation of 1,2,4-oxadiazole derivatives for their potential anticancer and antimicrobial activities. For example, novel derivatives containing the 5-phenyl thiophene moiety were synthesized and exhibited anticancer properties against various cell lines, indicating the compound's potential for further development as anticancer agents (Adimule et al., 2014). Another research synthesized propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole nucleus and evaluated them as promising anticancer agents, with certain compounds displaying strong anticancer activity relative to standard drugs (Rehman et al., 2018).

Antioxidant Activity

The antioxidant activity of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives was assessed, revealing that certain compounds were effective radical scavengers. This suggests the potential of 1,2,4-oxadiazole compounds in oxidative stress-related therapeutic applications (Mallesha et al., 2014).

Properties

IUPAC Name

3-(3-methoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-24-15-7-2-5-13(11-15)17-19-18(25-20-17)14-6-3-9-21(12-14)27(22,23)16-8-4-10-26-16/h2,4-5,7-8,10-11,14H,3,6,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIWAKNRRXACEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.